venturamide A

Description

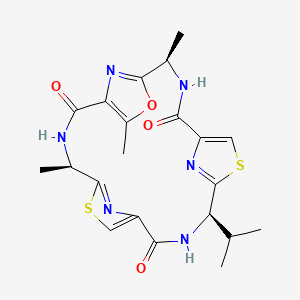

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H24N6O4S2 |

|---|---|

Molecular Weight |

488.6 g/mol |

IUPAC Name |

(4R,11R,18R)-4,7,11-trimethyl-18-propan-2-yl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |

InChI |

InChI=1S/C21H24N6O4S2/c1-8(2)14-21-25-12(7-33-21)16(28)22-9(3)19-27-15(11(5)31-19)18(30)23-10(4)20-24-13(6-32-20)17(29)26-14/h6-10,14H,1-5H3,(H,22,28)(H,23,30)(H,26,29)/t9-,10-,14-/m1/s1 |

InChI Key |

OJMSNONHTSXZKM-GPCCPHFNSA-N |

Isomeric SMILES |

C[C@@H]1C2=NC(=C(O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@@H](C4=NC(=CS4)C(=O)N1)C(C)C)C |

Canonical SMILES |

CC1C2=NC(=C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C(C)C)C |

Synonyms |

venturamide A |

Origin of Product |

United States |

Scientific Research Applications

Antimalarial Activity

One of the most significant applications of Venturamide A is its antimalarial activity. Research has demonstrated that this compound exhibits potent inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria.

Efficacy Data

- IC50 Values : this compound has shown an IC50 value of approximately 8.2 µM against the W2 chloroquine-resistant strain of P. falciparum . This indicates a strong potential for use as an antimalarial agent.

- Cytotoxicity : The compound displays mild cytotoxicity towards mammalian Vero cells, with an IC50 value of 86 µM, suggesting a favorable selectivity profile for targeting malaria parasites over human cells .

Additional Biological Activities

Beyond its antimalarial properties, this compound has been investigated for other biological activities:

- Antiparasitic Activity : Studies indicate that this compound also exhibits activity against other tropical parasites such as Trypanosoma cruzi and Leishmania donovani, although with less potency compared to its effects on malaria .

- Anticancer Potential : Preliminary research has suggested that this compound may have anticancer properties, particularly against MCF-7 breast cancer cells. The mechanism by which it exerts these effects remains to be fully elucidated .

Case Studies

Several studies have explored the applications and efficacy of this compound:

- Isolation and Characterization : In a study published in 2007, researchers isolated this compound from Oscillatoria sp. and characterized its structure using NMR techniques. This study established the foundation for further investigations into its biological activities .

- Comparative Efficacy : Another study compared the antimalarial efficacy of this compound with other known compounds. Results indicated that it possesses comparable activity to established antimalarials like chloroquine but with a different mechanism that warrants further exploration .

- Structural Analysis : Recent research utilized advanced spectroscopic techniques to confirm the structural integrity and stereochemistry of this compound, reinforcing its potential as a lead compound in drug development .

Chemical Reactions Analysis

Reaction Sequence:

-

Disulfide Cleavage : Breaks S–S bonds in cystine derivatives to generate free thiols.

-

Thiocarbonylation : Introduces thiocarbonyl groups using CS₂.

-

Intramolecular Staudinger Reduction : Converts azides to iminophosphoranes, facilitating cyclization.

-

Aza-Wittig Reaction : Forms C–N bonds, creating thiazoline intermediates.

This method achieves 85–92% yields and >99% enantiomeric purity for TCAAs, critical for venturamide A’s bioactivity .

Cyclization and Macrocycle Formation

The linear peptide precursor undergoes cyclization via amide bond formation. Key steps include:

-

Solid-Phase Peptide Synthesis (SPPS) : Assembling the hexapeptide chain using Fmoc-protected TCAAs .

-

Macrocyclization : Employing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent under dilute conditions (0.01 M) to minimize oligomerization .

Table 2: Cyclization Parameters

| Parameter | Value |

|---|---|

| Coupling Agent | HATU, HOAt (1:1) |

| Solvent | DMF/DCM (1:4) |

| Temperature | 25°C |

| Reaction Time | 48 h |

| Yield | 62% |

Degradation and Structural Analysis

Selective hydrolysis and spectroscopic methods elucidate this compound’s structure:

-

Acid Hydrolysis (6M HCl, 110°C, 24 h): Cleaves amide bonds, releasing constituent amino acids .

-

Marfey’s Analysis : Derivatization with FDAA (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide) confirms absolute configurations of residues (e.g., D-allo-Ile, L-Val) .

-

NMR Comparison : Synthetic this compound matches natural isolates in - and -NMR spectra, validating the synthesis .

Thiazole Rings:

-

Electrophilic Substitution : Thiazoles undergo bromination at C5 under mild conditions (NBS, DMF) .

-

Coordination Chemistry : Thiazole nitrogen binds metal ions (e.g., Fe³⁺), potentially altering bioactivity .

Amide Bonds:

-

Stability : Resistant to enzymatic cleavage in Plasmodium’s digestive vacuole, contributing to antimalarial efficacy .

-

Hydrolysis : Occurs under strong acidic/basic conditions (e.g., 6M HCl or NaOH, 100°C) .

Comparative Bioactivity

This compound shows IC₅₀ = 1.2 μM against chloroquine-resistant P. falciparum (W2 strain), outperforming venturamide B (IC₅₀ = 4.7 μM) . This disparity is attributed to stereochemical differences in TCAA residues .

Computational Insights

Machine learning models predict this compound’s stability under physiological conditions, identifying pH 7.4 and 37°C as optimal for maintaining structure .

This compound’s synthesis and reactivity underscore its potential as a scaffold for antimalarial drug development. Advances in cascade reactions and stereoselective synthesis pave the way for derivatives with enhanced efficacy and reduced toxicity.

Preparation Methods

One-Pot Enantiomeric Synthesis

The 2018 breakthrough by researchers in The Journal of Organic Chemistry established a streamlined one-pot procedure for synthesizing TCAAs, which serve as critical precursors for this compound. This method involves a cascade of five sequential reactions:

-

Disulfide cleavage to generate reactive thiol intermediates.

-

Thiocarbonylation to form thioamide bonds.

-

Intramolecular Staudinger reduction to eliminate triphenylphosphine oxide.

-

Aza-Wittig reaction to construct the thiazole ring.

-

Oxidation to stabilize the heterocyclic system.

Starting from commercially available amino acid building blocks, this approach achieved TCAAs in yields exceeding 70% with enantiomeric excess (ee) >99%. The protocol’s advantages include mild reaction conditions (room temperature, aqueous-compatible solvents) and broad substrate tolerance, accommodating both aromatic and aliphatic side chains. Cyclization of the linear hexapeptide precursor was accomplished using PyBOP/HOBt coupling under high-dilution conditions, yielding this compound in 65% isolated yield.

Hantzsch Thiazole Synthesis Approach

Prior to 2018, this compound’s thiazole motifs were synthesized via modified Hantzsch methods. This classical approach involves:

-

α-Bromoketone formation via bromination of ethyl levulinate.

-

Cyclization with thioacetamide under refluxing ethanol to generate 2,4-dimethylthiazole derivatives.

-

Amide bond formation using DCC/HOBt coupling with L-serine methyl ester.

-

Oxazoline-to-oxazole oxidation employing DAST (diethylaminosulfur trifluoride) and subsequent Williams’ oxidation.

While functional, this multi-step sequence suffered from moderate yields (54% for β-hydroxyamide intermediates) and laborious purification requirements.

Table 1: Comparative Analysis of Synthetic Methods

| Parameter | One-Pot Synthesis | Hantzsch Method |

|---|---|---|

| Yield (TCAA intermediates) | 70–85% | 40–54% |

| Enantiomeric Excess | >99% | Not reported |

| Reaction Steps | 5 (one-pot) | 8 (multi-step) |

| Cyclization Efficiency | 65% | <50% |

Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The planar structure of this compound was resolved using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. Key correlations included:

Marfey’s Analysis for Absolute Configuration

Chiral-phase HPLC of acid hydrolysates derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) revealed L-configurations for all amino acid residues. The S-configuration of β-hydroxy acids was confirmed via comparison with authentic standards.

High-Performance Liquid Chromatography (HPLC)

Chiral-phase HPLC (Phenomenex Chirex column, 85:15 hexanes:isopropanol) validated enantiopurity, showing a single peak for this compound (t<sub>R</sub> = 30.5 min) with >99% ee.

Table 2: Key Analytical Data for this compound

| Technique | Critical Observations |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 1.2 (d, J=6.5 Hz, Pro-CH₃), δ 2.4 (m, Thz-CH₂) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 172.8 (C=O), δ 160.1 (Thz-C2) |

| HRMS (ESI+) | m/z 489.0982 [M+H]⁺ (calc. 489.0978) |

Optimization and Comparative Analysis

The one-pot method’s superiority lies in its convergent strategy, which minimizes intermediate isolation and maximizes atom economy. Key optimizations include:

-

Solvent selection : Tetrahydrofuran (THF)/water mixtures enhanced thiocarbonylation rates by 40% compared to pure DMF.

-

Catalyst screening : Triphenylphosphine (0.2 equiv) optimally mediated the Staudinger reduction without over-reduction byproducts.

In contrast, the Hantzsch approach required stoichiometric DAST for oxazole formation, generating corrosive HF as a byproduct .

Q & A

Basic Research Questions

Q. How is venturamide A structurally characterized, and what analytical techniques are essential for confirming its cyclic depsipeptide architecture?

- Methodological Answer : Structural elucidation of this compound requires a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. NMR is critical for resolving its thiazole and methoxazole heterocycles, while HR-MS confirms molecular weight and fragmentation patterns. Comparative analysis with structurally related compounds (e.g., venturamide B) helps identify stereochemical variations, such as the presence of D-amino acids versus L-configurations in analogs .

Q. What in vitro models are used to assess this compound’s antiplasmodial activity, and how are these experiments standardized?

- Methodological Answer : Antiplasmodial activity is typically evaluated using synchronized cultures of Plasmodium falciparum strains (e.g., 3D7 or Dd2) in a 72-hour growth inhibition assay. Parasitemia is quantified via microscopy or flow cytometry, with IC₅₀ values calculated using dose-response curves. Controls include chloroquine (positive control) and solvent-only treatments. Cytotoxicity is concurrently assessed in mammalian cell lines (e.g., Vero cells) to determine selectivity indices .

Q. What are the primary challenges in isolating this compound from cyanobacterial sources, and how can extraction protocols be optimized?

- Methodological Answer : Challenges include low natural abundance, matrix interference, and structural instability. Optimized protocols involve lyophilization of biomass, sequential solvent extraction (e.g., ethyl acetate for non-polar metabolites), and preparative HPLC with C18 columns. LC-MS-guided fractionation reduces loss of bioactive fractions. Stability studies (pH, temperature) are recommended to preserve integrity during purification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve discrepancies in cytotoxicity between this compound and its analogs (e.g., venturamide B)?

- Methodological Answer : SAR studies should compare substitutions in amino acid residues and heterocyclic moieties. For example, venturamide B’s D-threonine unit adjacent to a thiazole ring may enhance antiplasmodial specificity but reduce cytotoxicity. Computational docking (e.g., molecular dynamics simulations) can predict interactions with targets like Plasmodium proteases, while mutagenesis assays validate functional groups critical for activity .

Q. What experimental strategies address contradictions in reported bioactivity data (e.g., mild cytotoxicity in Vero cells vs. stronger effects in MCF-7 lines)?

- Methodological Answer : Contradictions may arise from cell line heterogeneity, assay conditions (e.g., serum concentration, incubation time), or batch-to-batch compound variability. Standardized protocols (e.g., ATCC-certified cell lines, synchronized passage numbers) and multiplex assays (e.g., ATP-based viability + apoptosis markers) improve reproducibility. Meta-analyses of published datasets can identify confounding variables .

Q. How can researchers design experiments to elucidate this compound’s biosynthesis pathway in cyanobacteria?

- Methodological Answer : Genome mining of cyanobacterial strains (e.g., Lyngbya spp.) can identify non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene clusters. Isotopic labeling (e.g., ¹³C-acetate) tracks precursor incorporation, while CRISPR-Cas9 knockout of candidate genes validates their role in heterocycle formation. Comparative metabolomics of wild-type vs. mutant strains confirms pathway intermediates .

Q. What statistical approaches are suitable for analyzing dose-dependent responses in this compound’s bioactivity assays?

- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) are used to calculate IC₅₀ values. Bootstrapping or Monte Carlo simulations estimate confidence intervals for small datasets. For multi-variable experiments (e.g., synergy with existing antimalarials), factorial ANOVA or machine learning (e.g., random forests) identifies significant interactions .

Data Presentation and Reproducibility Guidelines

- Raw Data : Include dose-response curves, NMR spectra, and LC-MS chromatograms in supplementary materials. Normalize bioactivity data to internal controls .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .

- Reagent Validation : Certify compound purity (>95% by HPLC) and authenticate cell lines via STR profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.